molecular formula C4H5FO2 B2837341 (E)-4-fluorobut-2-enoic Acid CAS No. 37759-72-1

(E)-4-fluorobut-2-enoic Acid

Cat. No.: B2837341
CAS No.: 37759-72-1
M. Wt: 104.08
InChI Key: VLPAEVHYNQOJRT-OWOJBTEDSA-N
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Description

(E)-4-fluorobut-2-enoic Acid is an organic compound characterized by the presence of a fluorine atom attached to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-fluorobut-2-enoic Acid can be synthesized through several methods. One common approach involves the fluorination of butenoic acid derivatives. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-4-fluorobut-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding fluorinated butanoic acids.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated butanoic acids.

    Substitution: Various substituted butenoic acids depending on the nucleophile used.

Scientific Research Applications

(E)-4-fluorobut-2-enoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to the unique properties conferred by the fluorine atom.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-fluorobut-2-enoic Acid involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    4-chlorobut-2-enoic Acid: Similar structure but with a chlorine atom instead of fluorine.

    4-bromobut-2-enoic Acid: Contains a bromine atom in place of fluorine.

    4-iodobut-2-enoic Acid: Features an iodine atom instead of fluorine.

Uniqueness: (E)-4-fluorobut-2-enoic Acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it valuable in various applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

(E)-4-fluorobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPAEVHYNQOJRT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37759-72-1
Record name (2E)-4-fluorobut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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